N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
Molecular Formula: C${20}$H${13}$Cl${2}$FN${4}$O$_{2}$ Average Mass: 431.248 g/mol Monoisotopic Mass: 430.039959 g/mol ChemSpider ID: 26016481 IUPAC Name: N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
This compound features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group at position 3 and linked to a pyrrole moiety via a methylene bridge. The presence of halogen atoms (Cl, F) and heterocyclic rings (oxadiazole, pyrrole) suggests possible interactions with biological targets, such as enzymes or receptors, through halogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN4O2/c21-13-4-1-3-12(9-13)19-25-20(29-26-19)17-5-2-8-27(17)11-18(28)24-16-7-6-14(22)10-15(16)23/h1-10H,11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWPCRWPFCKHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological effects, particularly in the context of anticancer and antimalarial activities, through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is , and it contains a pyrrole ring, an oxadiazole moiety, and chlorinated aromatic systems.
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving the inhibition of key growth factors and enzymes.
Antimalarial Activity
The antimalarial potential of oxadiazole derivatives has also been explored. A study highlighted that certain oxadiazole compounds demonstrate high in vitro activity against Plasmodium falciparum, with low IC50 values indicating strong efficacy:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 0.034 | 1526 |
This suggests that modifications in the oxadiazole structure can lead to enhanced antimalarial properties.
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships is crucial for optimizing the biological activity of compounds like this compound. Research has shown that specific substitutions on the oxadiazole and pyrrole rings significantly influence their biological effects:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) enhances the compound's potency against cancer cells.
- Ring Modifications : Alterations in the pyrrole or oxadiazole rings can lead to variations in selectivity for different cancer types or malaria strains.
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Case Study on Anticancer Activity : A derivative exhibiting an IC50 value of 0.24 µM against EGFR was found to be effective in inhibiting tumor growth in xenograft models.
- Case Study on Antimalarial Activity : Another study demonstrated that a related oxadiazole derivative showed promising results in reducing parasitemia levels in infected mice models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl-Acetamide Motifs
Functional Analogues with Heterocyclic Cores
- Thiazolidine Derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide): IC$_{50}$: 45.6 µM (NO inhibition in macrophages) . The thiazolidine ring replaces oxadiazole, offering enhanced hydrogen-bonding capacity but reduced metabolic stability compared to oxadiazole-containing compounds.
- Pyrazoleamide Derivatives (e.g., Compound PA21A050): Structure: Pyrazole core with trifluoromethyl and chlorophenyl groups. Activity: Antimalarial agent targeting erythrocyte Na$^+$ homeostasis . The pyrazole ring provides a planar geometry distinct from the non-planar pyrrole-oxadiazole system in the target compound.
Brezivaptanum (Vasopressin Receptor Antagonist):
Comparative Pharmacological Data
| Compound Class | Target/Activity | Potency (IC${50}$/K$d$) | Key Advantages/Limitations |
|---|---|---|---|
| Target Compound | Undisclosed (structural studies only) | N/A | High halogen content for potential target specificity |
| Thiazolidine Derivatives | NO inhibition in macrophages | 25.2–45.6 µM | Moderate potency; limited bioavailability |
| Pyrazoleamides | Antimalarial (Na$^+$ homeostasis) | Not reported | High efficacy in erythrocyte stages; complex synthesis |
| SARS-CoV-2 Inhibitors | M$^\text{pro}$ binding affinity | −22 to −27 kcal/mol | Strong binding but requires co-administration for efficacy |
Structural-Activity Relationship (SAR) Insights
Halogen Substitution : The 3-chlorophenyl group in the target compound and its analogs (e.g., 5RH2, brezivaptanum) enhances hydrophobic interactions and target binding .
Heterocyclic Core : Oxadiazole and pyrrole rings contribute to π-π stacking and metabolic stability, whereas thiazolidine or pyrazole cores may improve solubility at the cost of rigidity .
Acetamide Linker : The –NHCO– group facilitates hydrogen bonding with biological targets, as seen in SARS-CoV-2 M$^\text{pro}$ inhibitors and vasopressin antagonists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
